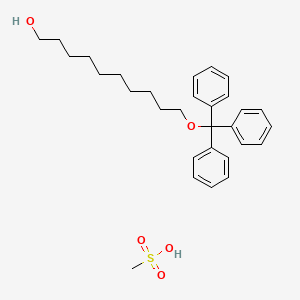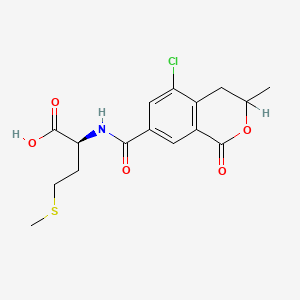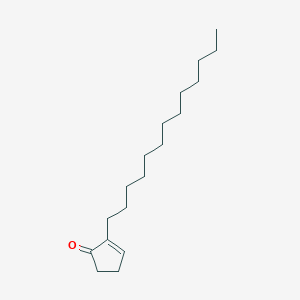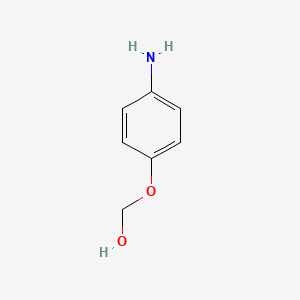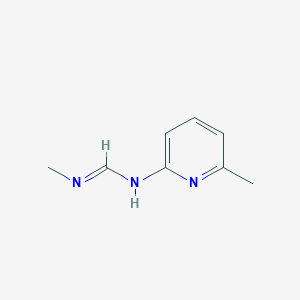
N'-methyl-N-(6-methylpyridin-2-yl)methanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-methyl-N-(6-methylpyridin-2-yl)methanimidamide is a chemical compound with a unique structure that includes a pyridine ring substituted with a methyl group and an imidamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-methyl-N-(6-methylpyridin-2-yl)methanimidamide typically involves the reaction of 6-methylpyridin-2-ylamine with formaldehyde and a methylating agent under controlled conditions. The reaction is carried out in a solvent such as methanol or ethanol, and the temperature is maintained at around 60-80°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of N’-methyl-N-(6-methylpyridin-2-yl)methanimidamide can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the synthesis process. The use of automated systems ensures consistent quality and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-methyl-N-(6-methylpyridin-2-yl)methanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; reaction conditions include acidic or basic medium and temperatures ranging from 25-50°C.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are typically carried out in anhydrous solvents at low temperatures (0-25°C).
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide); reactions are conducted in polar solvents like acetonitrile or dimethyl sulfoxide at ambient temperatures.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with various functional groups.
Scientific Research Applications
N’-methyl-N-(6-methylpyridin-2-yl)methanimidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of N’-methyl-N-(6-methylpyridin-2-yl)methanimidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-methyl-1-(6-methylpyridin-2-yl)propan-2-amine: A structurally related compound with similar chemical properties.
N,N’-bis((6-methoxylpyridin-2-yl)methylene)-p-phenylenediimine: Another compound with a pyridine ring and imidamide functional group.
Uniqueness
N’-methyl-N-(6-methylpyridin-2-yl)methanimidamide is unique due to its specific substitution pattern on the pyridine ring and the presence of the imidamide group. This structural uniqueness imparts distinct chemical reactivity and potential for diverse applications in various fields of research.
Properties
CAS No. |
65258-49-3 |
|---|---|
Molecular Formula |
C8H11N3 |
Molecular Weight |
149.19 g/mol |
IUPAC Name |
N'-methyl-N-(6-methylpyridin-2-yl)methanimidamide |
InChI |
InChI=1S/C8H11N3/c1-7-4-3-5-8(11-7)10-6-9-2/h3-6H,1-2H3,(H,9,10,11) |
InChI Key |
TVIGVYVBPDKKTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)NC=NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


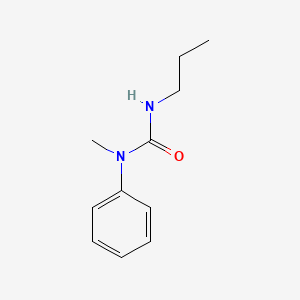
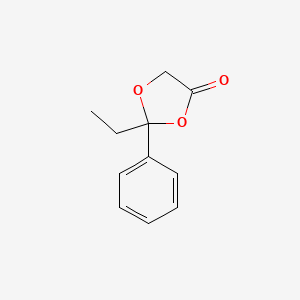

![4,4-Dimethyl-2-phenyl-1,3-dioxaspiro[4.5]decan-6-one](/img/structure/B14496260.png)
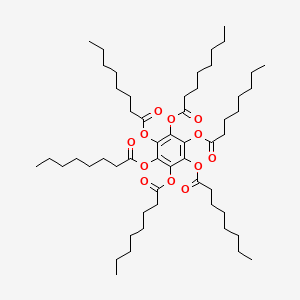
![Acetic acid;2-[1-(2-ethenylphenyl)ethyl]-6-methylphenol](/img/structure/B14496283.png)
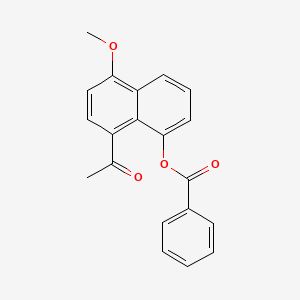
![2,2-Dimethyl-4-[(4-phenoxyphenoxy)methyl]-1,3-dioxolane](/img/structure/B14496294.png)
![1-[2-(4-Bromoanilino)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14496306.png)
